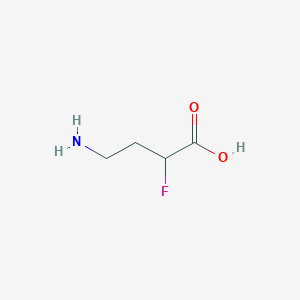
4-Amino-2-fluorobutanoic acid
Übersicht
Beschreibung
4-Amino-2-fluorobutanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C4H8FNO2 and its molecular weight is 121.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Butyrates - Aminobutyrates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Inactivation Properties
4-Amino-2-fluorobutanoic acid has been synthesized through various methods, and its role as an inactivator of GABA transaminase is notable. For instance, 3-Amino-4-fluorobutanoic acid, a structural analog, is synthesized in two steps, starting from the lithium salt of tert-butyl acetate, and is a potent in vivo-inactivator of GABA transaminase (Mathew, Invergo, & Silverman, 1985). This demonstrates the potential use of similar compounds in biochemical research, particularly in studying neurotransmitter systems.
Enzyme Inhibition Studies
Studies on this compound and its structural analogues have shown their impact on GABA transport in the brain. For example, the kinetics of inhibition of GABA transport by this compound and its analogs have been examined in synaptosomal preparations of catfish brain, showing noncompetitive inhibition types (Crites, Malizia, & Tunnicliff, 2002). These findings are crucial in understanding the mechanisms of neurotransmitter regulation and could be applied in neurological research.
Stereoselective Synthesis
The stereoselective synthesis of γ‐Fluorinated α‐Amino Acids, including 2-Amino-4-fluorobutanoic acid, has been achieved using specific methods (Laue, Kröger, Wegelius, & Haufe, 2000). This is significant for producing specific enantiomers of amino acids, which are important in the development of pharmaceuticals and in studying the stereochemistry of biological molecules.
Transimination and HF Elimination Reactions
This compound and its derivatives have been used to study the mechanistic details of enzymatic reactions, specifically in the context of PLP-dependent enzymes. These studies reveal insights into the sequence of reactions, including transimination and HF elimination (Gökcan & Konuklar, 2014). Understanding these mechanisms is vital for enzyme engineering and the development of enzyme inhibitors.
Fluorinated Amino Acids in Protein Engineering
The use of fluorinated amino acids, like this compound, in protein engineering is significant. Fluorinated amino acids can enhance the stability, folding, and activity of protein variants (Odar, Winkler, & Wiltschi, 2015). This application is crucial in pharmaceuticals and biotechnology, where modified proteins are used for various therapeutic and industrial purposes.
Fluorescent Amino Acids in Chemical Biology
Fluorescent amino acids, including derivatives of this compound, are used in chemical biology for tracking protein-protein interactions and imaging biological processes (Cheng, Kuru, Sachdeva, & Vendrell, 2020). The integration of these amino acids into peptides and proteins allows for non-invasive studies in cells and organisms, enhancing our understanding of molecular biology.
Safety and Hazards
- MSDS : Detailed safety information can be found in the Material Safety Data Sheet (MSDS).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-amino-2-fluorobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8FNO2/c5-3(1-2-6)4(7)8/h3H,1-2,6H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASXBTBJGHQPOPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)C(C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


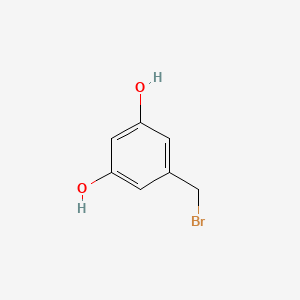
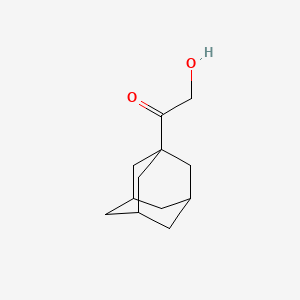



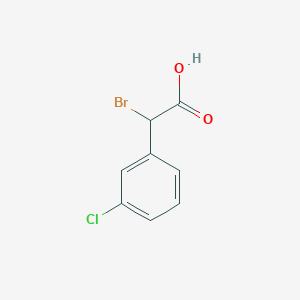
![(2S)-2-amino-2-[3-(2H-1,2,3,4-tetrazol-5-yl)bicyclo[1.1.1]pentan-1-yl]acetic acid](/img/structure/B3189622.png)

![7-Chloroimidazo[1,2-b]pyridazine-2-carboxylic acid](/img/structure/B3189646.png)
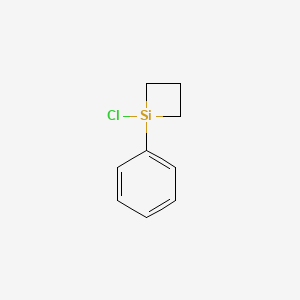

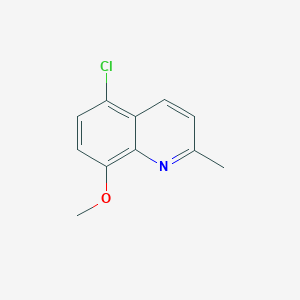
![methyl N-[4-(2-methylphenyl)-6-(4-methylpiperazin-1-yl)pyridin-3-yl]carbamate](/img/structure/B3189672.png)

